amine](/img/structure/B13459945.png)
[(4-iodo-1H-pyrrol-2-yl)methyl](methyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-iodo-1H-pyrrol-2-yl)methylamine is a heterocyclic compound featuring a pyrrole ring substituted with an iodine atom at the 4-position and a methylamine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-iodo-1H-pyrrol-2-yl)methylamine typically involves the iodination of a pyrrole derivative followed by the introduction of the methylamine group. One common method is the iodination of 1H-pyrrole-2-carbaldehyde using iodine and a suitable oxidizing agent, followed by reductive amination with methylamine.
Iodination: The iodination of 1H-pyrrole-2-carbaldehyde can be achieved using iodine (I2) and an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) under mild conditions.
Reductive Amination: The iodinated intermediate is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).
Industrial Production Methods
Industrial production of (4-iodo-1H-pyrrol-2-yl)methylamine would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-iodo-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the iodine substituent or the pyrrole ring, leading to deiodination or hydrogenation products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide (NaN3), potassium thiocyanate (KSCN), and alkyl halides (R-X) are commonly employed.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Deiodinated or hydrogenated products.
Substitution: Substituted pyrrole derivatives with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
(4-iodo-1H-pyrrol-2-yl)methylamine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates targeting various diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound can be used in studies investigating the biological activity of pyrrole derivatives, including their antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It may be utilized in the development of novel materials with specific electronic, optical, or catalytic properties.
Wirkmechanismus
The mechanism of action of (4-iodo-1H-pyrrol-2-yl)methylamine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The iodine substituent and the pyrrole ring can participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding, contributing to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
(4-iodo-1H-pyrrol-2-yl)methylamine can be compared with other pyrrole derivatives, such as:
1-methyl-1H-pyrrole-2-carbaldehyde: Lacks the iodine substituent, leading to different reactivity and biological activity.
4-bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, resulting in different electronic and steric properties.
2,5-dimethyl-1H-pyrrole: Lacks both the iodine and methylamine substituents, leading to different chemical behavior and applications.
The uniqueness of (4-iodo-1H-pyrrol-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activity compared to other pyrrole derivatives.
Eigenschaften
Molekularformel |
C6H9IN2 |
|---|---|
Molekulargewicht |
236.05 g/mol |
IUPAC-Name |
1-(4-iodo-1H-pyrrol-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C6H9IN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3 |
InChI-Schlüssel |
MWZVEVFEEODSJW-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CN1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl 1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylate hydrochloride](/img/structure/B13459882.png)
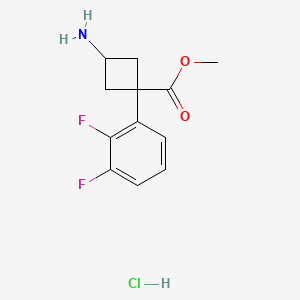
![2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
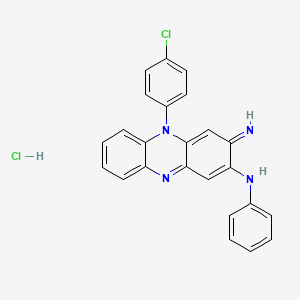
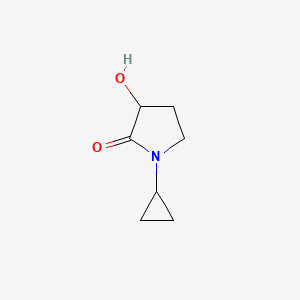
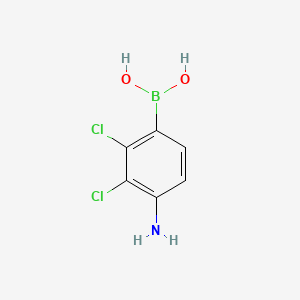
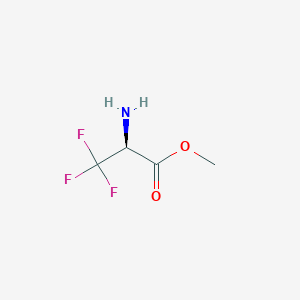
![Tert-butyl 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine-1-carboxylate](/img/structure/B13459928.png)
![2-[3,5-bis(ethoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B13459933.png)
![ethyl 2-[3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13459934.png)
![1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexane-4-carboxylicacidhydrochloride](/img/structure/B13459952.png)

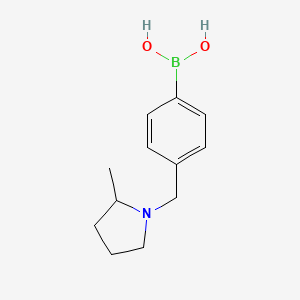
![6-Fluoro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13459969.png)
